4-Fluoro-7-nitrobenzofuran

Overview

Description

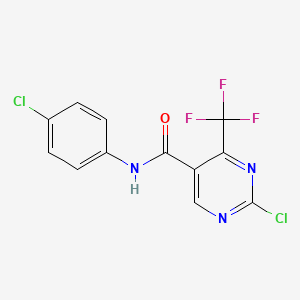

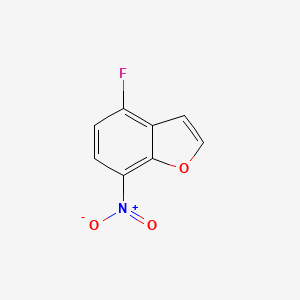

4-Fluoro-7-nitrobenzofuran (NBD-F) is a chemical compound with the empirical formula C6H2FN3O3 . It falls under the category of fluorogenic, amine labeling dyes . Unlike being intrinsically fluorescent, NBD-F covalently reacts with secondary or primary amines to form a fluorescently labeled product. This property makes it valuable for various applications, including fluorescent labeling of amino acids and amines in HPLC pre-column derivatization procedures .

Molecular Structure Analysis

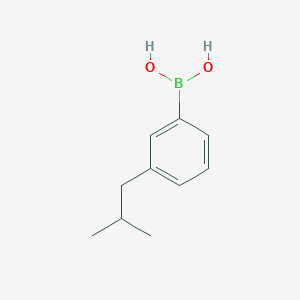

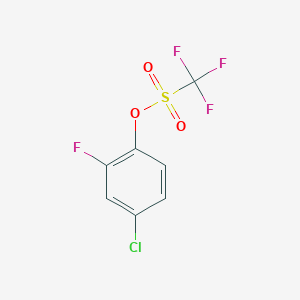

The molecular structure of 4-Fluoro-7-nitrobenzofuran consists of a benzofuran ring substituted with a fluorine atom (F) at position 4 and a nitro group (NO2) at position 7. The compound’s chemical formula is C6H2FN3O3 , and its molecular weight is approximately 183.10 g/mol .

Physical And Chemical Properties Analysis

Scientific Research Applications

High-Performance Liquid Chromatography

4-Fluoro-7-nitrobenzofuran derivatives are utilized as precolumn fluorescent labeling reagents in high-performance liquid chromatography (HPLC) for amino acids detection. This method involves a reaction at specific conditions, facilitating the separation of fluorophors on a reversed-phase column and detection at very low levels (Watanabe & Imai, 1981).

Solid-Phase Synthesis of Heterocyclic Scaffolds

4-Fluoro-7-nitrobenzofuran and its derivatives are used as multireactive building blocks in the solid-phase synthesis of various heterocyclic scaffolds. These compounds serve as starting materials in heterocyclic oriented synthesis (HOS), leading to diverse nitrogenous cycles, significant in current drug discovery (Křupková et al., 2013).

Chemosensor and Adsorbent for Metal Ions

Nitrobenzofuran-functionalized magnetic nanoparticles, including those derived from 4-fluoro-7-nitrobenzofuran, have been developed as chemosensors and adsorbents for metal ions such as Cu2+. These nanoparticles are effective in detecting and removing metal ions from drinking water and human blood (Park et al., 2010).

Fluorometric Analysis of Pharmaceuticals

4-Fluoro-7-nitrobenzofuran derivatives are used in the fluorometric and spectrophotometric analysis of pharmaceutical compounds, particularly those containing amine groups. This method involves the formation of fluorescent adducts, aiding in the detection and quantification of pharmaceuticals (Elbashir et al., 2011).

Fluorescent Labeling in Biochemistry

The nitrobenzofurazan (NBD) moiety, which includes 4-amino-7-nitrobenzofurazan derivatives, is renowned for its fluorogenic nature. These derivatives are employed in protein and lipid labeling due to their ability to form stable fluorescent adducts upon interaction with certain molecules. They are vital in studying the photophysical and photochemical properties of molecules (Sveen et al., 2015).

Investigation of Metal Ion Interactions

4-Fluoro-7-nitrobenzofuran derivatives are also useful in the investigation of interactions with metal ions. Studies involving photophysical and density functional methods are conducted to understand the nature of interactions between these compounds and various biologically and environmentally relevant metal ions (Das et al., 2012).

properties

IUPAC Name |

4-fluoro-7-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWNDRWADPRAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-7-nitrobenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)

![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)

![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)

![2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3040089.png)

![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)

![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)